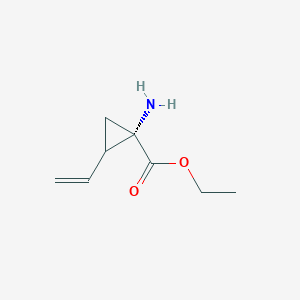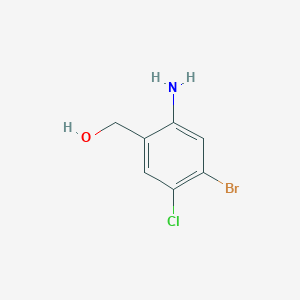
(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a chiral compound with significant importance in pharmaceutical and chemical research. Its unique structure, featuring a cyclopropane ring with an amino and vinyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate typically involves asymmetric synthesis techniques. One common method is the sequential SN2–SN2’ dialkylation of a glycine Schiff base Ni(II) complex. This process includes PTC alkylation (SN2), homogeneous SN2’ cyclization, and disassembly of the resultant Ni(II) complex . The reactions are conducted under operationally convenient conditions and can be scaled up for larger production.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but optimized for large-scale manufacturing. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, saturated cyclopropane derivatives, and various substituted amino compounds.
Aplicaciones Científicas De Investigación
(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the vinyl group can participate in various chemical reactions, leading to the formation of active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: A similar compound with a carboxylic acid group instead of an ethyl ester.
Methyl 1-amino-2-vinylcyclopropanecarboxylate: A methyl ester derivative with similar chemical properties.
Uniqueness
(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and biological activity compared to its analogs. The ethyl ester group offers different solubility and reactivity profiles, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
ethyl (1S)-1-amino-2-ethenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6?,8-/m0/s1 |
Clave InChI |
NBJXCTLFPNBZSG-XDKWHASVSA-N |
SMILES isomérico |
CCOC(=O)[C@@]1(CC1C=C)N |
SMILES canónico |
CCOC(=O)C1(CC1C=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B12962591.png)



![5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B12962608.png)
![5-Nitrobenzo[d]isoxazol-7-ol](/img/structure/B12962619.png)


![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid](/img/structure/B12962626.png)
![2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12962633.png)




